molecular formula C20H22O5 B106221 5-Hydroxy-6-[(E)-3-hydroxy-3-methyl-1-butenyl]-2,8,8-trimethyl-4H,8H-benzo[1,2-b:3,4-b']dipyran-4-o CAS No. 16849-72-2

5-Hydroxy-6-[(E)-3-hydroxy-3-methyl-1-butenyl]-2,8,8-trimethyl-4H,8H-benzo[1,2-b:3,4-b']dipyran-4-o

Cat. No. B106221
CAS RN: 16849-72-2
M. Wt: 342.4 g/mol
InChI Key: WGLVCQFLXGZZHQ-SOFGYWHQSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Hydroxy-6-[(E)-3-hydroxy-3-methyl-1-butenyl]-2,8,8-trimethyl-4H,8H-benzo[1,2-b:3,4-b']dipyran-4-o, commonly referred to as rotenone, is a naturally occurring compound found in the roots and stems of several plants. It has been used for centuries as a pesticide and fish poison. In recent years, rotenone has gained attention in scientific research due to its potential therapeutic applications in various diseases, including Parkinson's disease and cancer.

Mechanism Of Action

Rotenone's mechanism of action involves inhibiting mitochondrial complex I, leading to the production of reactive oxygen species and oxidative stress. This, in turn, leads to the activation of various signaling pathways involved in cell death, including apoptosis.

Biochemical And Physiological Effects

Rotenone has been shown to have several biochemical and physiological effects. It has been shown to inhibit mitochondrial complex I, leading to the production of reactive oxygen species and oxidative stress. This, in turn, leads to the activation of various signaling pathways involved in cell death, including apoptosis.

Advantages And Limitations For Lab Experiments

Rotenone has several advantages and limitations for lab experiments. One advantage is that it is readily available and relatively inexpensive compared to other compounds used in research. However, one limitation is that it is highly toxic and must be handled with extreme care. Additionally, its use in lab experiments may not accurately reflect its effects in vivo due to differences in metabolism and clearance.

Future Directions

There are several future directions for research on rotenone. One direction is to further investigate its potential therapeutic applications in diseases such as Parkinson's disease and cancer. Another direction is to develop new analogs of rotenone that may have improved efficacy and reduced toxicity. Additionally, further research is needed to better understand rotenone's mechanism of action and its effects on various signaling pathways.

Synthesis Methods

Rotenone can be extracted from the roots and stems of several plants, including Derris elliptica and Lonchocarpus utilis. The extraction process involves grinding the plant material, soaking it in a solvent, and then filtering and evaporating the solvent to obtain a crude extract. The crude extract is then purified using chromatography techniques to obtain pure rotenone.

Scientific Research Applications

Rotenone has been extensively studied for its potential therapeutic applications in various diseases. In Parkinson's disease, rotenone has been used to induce a Parkinson's-like phenotype in animal models to study the disease's pathogenesis. It has also been shown to inhibit mitochondrial complex I, leading to the production of reactive oxygen species and oxidative stress, which are thought to be involved in the development of Parkinson's disease.
Rotenone has also been studied for its potential anti-cancer properties. It has been shown to induce apoptosis, or programmed cell death, in cancer cells, making it a potential candidate for cancer therapy.

properties

CAS RN

16849-72-2

Product Name

5-Hydroxy-6-[(E)-3-hydroxy-3-methyl-1-butenyl]-2,8,8-trimethyl-4H,8H-benzo[1,2-b:3,4-b']dipyran-4-o

Molecular Formula

C20H22O5

Molecular Weight

342.4 g/mol

IUPAC Name

5-hydroxy-6-[(E)-3-hydroxy-3-methylbut-1-enyl]-2,8,8-trimethylpyrano[2,3-h]chromen-4-one

InChI

InChI=1S/C20H22O5/c1-11-10-14(21)15-16(22)12(6-8-19(2,3)23)17-13(18(15)24-11)7-9-20(4,5)25-17/h6-10,22-23H,1-5H3/b8-6+

InChI Key

WGLVCQFLXGZZHQ-SOFGYWHQSA-N

Isomeric SMILES

CC1=CC(=O)C2=C(C(=C3C(=C2O1)C=CC(O3)(C)C)/C=C/C(C)(C)O)O

SMILES

CC1=CC(=O)C2=C(C(=C3C(=C2O1)C=CC(O3)(C)C)C=CC(C)(C)O)O

Canonical SMILES

CC1=CC(=O)C2=C(C(=C3C(=C2O1)C=CC(O3)(C)C)C=CC(C)(C)O)O

Origin of Product

United States

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